molecular formula C10H18O B13288982 2-Cyclopropylcycloheptan-1-ol

2-Cyclopropylcycloheptan-1-ol

Cat. No.: B13288982
M. Wt: 154.25 g/mol
InChI Key: BLGPMXQLSDVLND-UHFFFAOYSA-N
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Description

2-Cyclopropylcycloheptan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with one or more rings of carbon atoms. This compound is characterized by a cycloheptane ring with a cyclopropyl group and a hydroxyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding cycloheptane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptane derivatives.

    Substitution: Cycloheptyl halides or amines.

Scientific Research Applications

2-Cyclopropylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

2-Cyclopropylcycloheptan-1-ol can be compared with other cycloalkanes such as cyclohexanol and cyclopentanol. While all these compounds share a cyclic structure and a hydroxyl group, this compound is unique due to the presence of the cyclopropyl group. This group imparts additional strain and reactivity to the molecule, making it distinct from other cycloalkanes.

Similar Compounds

    Cyclohexanol: A six-membered ring with a hydroxyl group.

    Cyclopentanol: A five-membered ring with a hydroxyl group.

    Cycloheptanol: A seven-membered ring with a hydroxyl group, but without the cyclopropyl group.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-cyclopropylcycloheptan-1-ol

InChI

InChI=1S/C10H18O/c11-10-5-3-1-2-4-9(10)8-6-7-8/h8-11H,1-7H2

InChI Key

BLGPMXQLSDVLND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2CC2

Origin of Product

United States

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